molecular formula C22H24N4O2 B11143155 2-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

2-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

Cat. No.: B11143155
M. Wt: 376.5 g/mol
InChI Key: DXLDUDFBIPWQLU-UHFFFAOYSA-N
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Description

2-(2-OXO-2-{1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}ETHYL)-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE is a complex organic compound that features a unique structure combining indole and pyridazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-OXO-2-{1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}ETHYL)-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . This is followed by further cyclization and functionalization steps to introduce the pyridazine ring and other functional groups .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

2-[2-oxo-2-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one

InChI

InChI=1S/C22H24N4O2/c27-21-12-15-6-2-1-3-8-18(15)24-26(21)14-22(28)25-11-10-17-16-7-4-5-9-19(16)23-20(17)13-25/h4-5,7,9,12,23H,1-3,6,8,10-11,13-14H2

InChI Key

DXLDUDFBIPWQLU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)N3CCC4=C(C3)NC5=CC=CC=C45

Origin of Product

United States

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